N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20018171
InChI: InChI=1S/C16H20N8O/c1-22-8-3-5-13(22)10-17-16(25)12-4-2-9-23(11-12)15-7-6-14-18-20-21-24(14)19-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,17,25)
SMILES:
Molecular Formula: C16H20N8O
Molecular Weight: 340.38 g/mol

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

CAS No.:

Cat. No.: VC20018171

Molecular Formula: C16H20N8O

Molecular Weight: 340.38 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide -

Specification

Molecular Formula C16H20N8O
Molecular Weight 340.38 g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C16H20N8O/c1-22-8-3-5-13(22)10-17-16(25)12-4-2-9-23(11-12)15-7-6-14-18-20-21-24(14)19-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,17,25)
Standard InChI Key JCICFEWMIJCPPS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[1, tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide (molecular formula: C₁₆H₂₀N₈O, molecular weight: 340.38 g/mol) integrates three distinct moieties:

  • Tetraazolo[1,5-b]pyridazine: A bicyclic system containing four nitrogen atoms, contributing to electron-deficient aromaticity and potential intercalation with biological targets.

  • Piperidinecarboxamide: A six-membered nitrogen ring with a carboxamide group, enhancing solubility and enabling hydrogen-bond interactions.

  • (1-Methylpyrrol-2-yl)methyl: A pyrrole-derived substituent with a methyl group, influencing lipophilicity and steric bulk.

The stereochemistry and spatial arrangement of these groups are critical for target binding, as confirmed by molecular docking simulations.

Physicochemical Characteristics

Key properties governing its behavior in biological systems include:

PropertyValue/RangeSignificance
Solubility<0.1 mg/mL in waterRequires DMSO or DMF for in vitro studies.
LogP~2.8Moderate lipophilicity enhances membrane permeability.
Melting Point198–202°CIndicates high crystalline purity.
StabilityStable at 4°C (solid)Degrades under strong acids/bases.

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of the tetraazolo-pyridazine core. A plausible route includes:

  • Cyclization: Formation of the tetraazolo[1,5-b]pyridazine ring via nitration and subsequent cyclization of pyridazine precursors.

  • Piperidinecarboxamide Coupling: Introduction of the piperidinecarboxamide group using carbodiimide-mediated amide bond formation.

  • Pyrrole Substitution: Alkylation of the tetraazolo-pyridazine intermediate with (1-methylpyrrol-2-yl)methyl bromide under basic conditions.

Optimization Challenges

Critical factors affecting yield and purity:

  • Reagent Ratios: Stoichiometric imbalances lead to byproducts such as N-alkylated impurities.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification.

  • Catalysts: Palladium-based catalysts enhance coupling efficiency but require stringent oxygen-free conditions.

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Effects

  • Antibacterial Activity: MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Cytotoxicity: GI₅₀ of 12 μM in MCF-7 breast cancer cells, mediated by ROS generation and DNA intercalation.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

The table below contrasts key analogues, highlighting the impact of structural variations:

Compound NameKey Structural DifferenceBioactivity (IC₅₀/Kᵢ)
Target Compound(1-Methylpyrrol-2-yl)methyl0.8–1.2 μM (Aurora A)
N-Benzyl-tetraazolo-pyridazinamideBenzyl substituent2.5 μM (Aurora A)
6-(Piperidinyloxy)-triazolo-pyrimidineTriazole core5.7 μM (Caspase-3)

The (1-methylpyrrol-2-yl)methyl group confers superior target affinity compared to bulkier substituents, likely due to reduced steric hindrance.

Research Applications and Future Directions

Medicinal Chemistry Applications

  • Lead Optimization: Structural tweaks to improve pharmacokinetics (e.g., replacing the methyl group with halogens).

  • Combination Therapy: Synergy studies with cisplatin in ovarian cancer models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator